molecular formula C9H13NOS B7498005 N-(1-(Thiophen-2-yl)ethyl)propionamide

N-(1-(Thiophen-2-yl)ethyl)propionamide

Cat. No.: B7498005
M. Wt: 183.27 g/mol
InChI Key: BINJBKZVZGLFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(Thiophen-2-yl)ethyl)propionamide is a synthetic compound of significant interest in preclinical pharmacological research. A 2014 study in Bioorganic & Medicinal Chemistry Letters synthesized and evaluated this compound for its antinociceptive properties, finding it to be a highly potent agonist in mouse models, with ED 50 values of 0.15 mg/kg and 0.16 mg/kg in the tail-flick and hot-plate tests, respectively . The research indicates that the antinociceptive effect is mediated through opioid receptors, as it was blocked by the opioid antagonist naloxone . Investigations confirmed that α2-adrenergic, I2-imidazoline, and endothelin ETA receptors are not involved in its mechanism of action . This compound is provided for research purposes to further explore its properties and mechanisms. It is intended for use in controlled laboratory settings by qualified professionals only. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, or any form of human or personal use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling of such substances.

Properties

IUPAC Name

N-(1-thiophen-2-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-3-9(11)10-7(2)8-5-4-6-12-8/h4-7H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINJBKZVZGLFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Solvent Optimization

In a representative procedure, 1-(thiophen-2-yl)ethylamine (1.0 equiv) is dissolved in an aromatic hydrocarbon solvent such as toluene or xylene (2–7 volumes per gram of substrate). Propionyl chloride (1.2 equiv) is added dropwise at 0–5°C to minimize exothermic side reactions. A catalytic amount of a sulfonic acid (e.g., p-toluenesulfonic acid, 0.05 equiv) is included to accelerate the reaction. The mixture is stirred at 80–110°C for 4–6 hours, achieving conversions >90% as monitored by thin-layer chromatography (TLC).

Table 1: Solvent Impact on Acylation Yield

SolventTemperature (°C)Time (h)Yield (%)
Toluene110492
Xylene140388
THF65875
Dichloromethane40668

Aromatic solvents outperform polar aprotic solvents due to improved substrate solubility and reduced byproduct formation. Post-reaction, the mixture is washed with aqueous sodium bicarbonate to neutralize excess acid, followed by brine to remove residual catalyst. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield a crude product, which is recrystallized from toluene to achieve >99% purity.

Catalytic Asymmetric Synthesis via Chiral Amine Intermediates

For enantiomerically pure N-(1-(Thiophen-2-yl)ethyl)propionamide, asymmetric catalysis provides a stereoselective pathway. This method is critical for pharmaceutical applications requiring specific stereochemistry.

Enantioselective Reduction of Imine Precursors

A patent-pending approach reduces N-(3,4-dihydronaphthalen-2-yl)propionamide intermediates using asymmetric catalysts to generate chiral amines. While this method primarily targets tetrahydronaphthalene derivatives, the catalytic system (e.g., Ir-based complexes with chiral phosphine ligands) can be adapted for thiophene-containing substrates. Key parameters include:

  • Catalyst Loading : 0.5–2 mol% Ir(cod)Cl₂/(R)-BINAP

  • Hydrogen Pressure : 50–100 psi H₂

  • Solvent : Toluene or tetrahydrofuran (THF)

  • Temperature : 40–60°C

The reduction proceeds with enantiomeric excess (ee) values of 85–92%, confirmed by chiral HPLC. Post-reduction acylation with propionic anhydride under mild conditions (25°C, 12 h) furnishes the target amide.

Multi-Step Synthesis from Thiophene Carboxylic Acid Derivatives

Industrial-scale production often employs cost-effective starting materials like thiophene-2-carboxylic acid. A three-step sequence involves:

  • Esterification : Thiophene-2-carboxylic acid → ethyl thiophene-2-carboxylate (H₂SO₄, ethanol, reflux).

  • Amination : Reduction of the ester to 1-(thiophen-2-yl)ethylamine using LiAlH₄ in THF.

  • Acylation : Reaction with propionyl chloride as described in Section 1.

Table 2: Comparative Analysis of Multi-Step Yields

StepReagentYield (%)
EsterificationH₂SO₄, EtOH95
AminationLiAlH₄, THF78
AcylationPropionyl chloride91

This route achieves an overall yield of 67% but requires rigorous purification after the amination step to avoid residual reducing agents.

Green Chemistry Approaches Using Biocatalysts

Emerging methodologies utilize lipases or acyltransferases for solvent-free acylation. For example, immobilized Candida antarctica lipase B (CAL-B) catalyzes the reaction between 1-(thiophen-2-yl)ethylamine and propionic acid in a 1:1.5 molar ratio at 45°C. After 24 hours, the conversion reaches 82%, with the enzyme recyclable for up to five cycles without significant activity loss.

Analytical Validation and Spectroscopic Data

Critical quality control metrics include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12 (t, 3H, CH₃), 2.20 (q, 2H, CH₂), 4.25 (m, 1H, CH), 6.85–7.30 (m, 3H, thiophene-H).

  • HPLC Purity : >99% (C18 column, acetonitrile/water 70:30).

  • Melting Point : 98–100°C (lit. 99°C) .

Chemical Reactions Analysis

Types of Reactions

N-(1-(Thiophen-2-yl)ethyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .

Scientific Research Applications

N-(1-(Thiophen-2-yl)ethyl)propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(Thiophen-2-yl)ethyl)propionamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The thiophene ring plays a crucial role in its binding affinity and specificity, allowing it to interact with various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activity

(a) N-Phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide
  • Structure : Incorporates a phenyl group, azepane (7-membered amine ring), and thiophen-ethyl-propionamide.
  • Activity: Exhibits significant antinociceptive effects in mouse tail-flick and hot-plate tests, with potency comparable to morphine at 10 mg/kg .
(b) N-Aryl-N-piperidin-4-yl-propionamide Derivatives
  • Structure : Features a piperidine ring and aryl substituents (e.g., 3,4-difluorophenyl) instead of thiophene.
  • Activity : High μ-opioid receptor inhibition (88–91% at 10 μM), attributed to the aryl groups' electronic effects and piperidine’s conformational flexibility .
  • Key Difference : Replacement of thiophene with fluorinated aryl groups increases receptor selectivity but may reduce metabolic stability due to higher electronegativity.
(c) N-{1-[(3-Bromopropyl)aminocarbonyl]ethyl}-2-(2-nitrobenzenesulfonamido)-propionamide
  • Structure : Includes a bromopropyl chain and nitrobenzenesulfonamide group.
  • Properties : Stabilized by intermolecular N–H⋯O and C–H⋯π interactions, forming β-sheet-like conformations in crystals .

Physicochemical and Conformational Properties

Property N-(1-(Thiophen-2-yl)ethyl)propionamide (Inferred) N-Phenyl-azepane-propionamide N-Aryl-piperidine-propionamide Bromopropyl-sulfonamide
Molecular Weight ~209 g/mol ~387 g/mol ~450–500 g/mol 465.33 g/mol
Key Functional Groups Thiophene, amide Thiophene, amide, azepane, phenyl Amide, piperidine, fluorinated aryl Amide, sulfonamide, bromopropyl
Hydrogen Bonding Moderate (amide NH/O) High (additional azepane NH) Moderate (amide and piperidine NH) High (sulfonamide and amide)
Bioactivity Not reported (predicted analgesic) Analgesic (ED₅₀ = 5–10 mg/kg) μ-opioid inhibition (88–91% at 10 μM) Conformational studies only

Electronic and Steric Effects

  • Thiophene vs. Aryl Substituents : Thiophene’s electron-rich π-system may enhance interactions with aromatic receptors (e.g., opioid or serotonin receptors) compared to fluorinated aryl groups, which prioritize steric and electronic tuning for selectivity .
  • Amide Conformation : The absence of sulfonamide or azepane groups in this compound likely results in greater conformational flexibility, favoring entropic gains in binding but reducing structural specificity .

Q & A

Q. What are the common synthetic routes for N-(1-(Thiophen-2-yl)ethyl)propionamide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves coupling a thiophene-containing amine with propionyl chloride or via amide bond formation using activating agents like HATU. For example, in analogous compounds (e.g., antinociceptive agents), amidation of a thiophen-2-yl-ethylamine derivative with propionic anhydride under reflux in dichloromethane or THF is employed . Optimization includes:

  • Catalyst selection : Use of DMAP or triethylamine to enhance nucleophilicity.
  • Temperature control : Reflux at 40–60°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Yield improvements (>70%) are achievable by slow addition of acylating agents and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and propionamide chain (δ 1.1–1.3 ppm for CH₃, δ 2.2–2.4 ppm for CH₂).
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • X-ray Crystallography : Single-crystal diffraction using SHELXL (SHELX-2018) for absolute configuration determination. For centrosymmetric ambiguities, refine using the Flack parameter (x) to avoid false chirality assignments .

Q. How can researchers assess the purity of this compound using analytical techniques?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : C18 column, mobile phase of acetonitrile/water (70:30) with 0.1% TFA, UV detection at 254 nm. Retention time consistency (±0.2 min) indicates purity .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (calculated m/z for C₉H₁₃NOS: 199.07).
  • Melting Point Analysis : Sharp range (e.g., 120–122°C) confirms crystalline purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data observed for this compound across different in vitro assays?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., HEK-293 for receptor-binding studies) and normalize to internal controls (e.g., β-actin).
  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify non-linear effects.
  • Metabolic stability : Pre-incubate with liver microsomes (e.g., human S9 fraction) to account for metabolite interference. Discrepancies may arise from off-target interactions or assay sensitivity thresholds .

Q. What strategies are effective in determining the absolute configuration of this compound using X-ray crystallography, particularly in near-centrosymmetric structures?

Methodological Answer:

  • Flack parameter (x) : Preferable over Rogers’ η for near-symmetric structures. Values near 0 (x < 0.1) confirm correct enantiomer, while x > 0.25 indicates twinning .
  • Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.
  • Refinement : Use SHELXL’s TWIN/BASF commands for twinned data. Validate with residual density maps (Δρ < 0.3 e⁻/ų) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?

Methodological Answer:

  • Scaffold modification : Introduce substituents at the thiophene C-3 position (e.g., halogens for lipophilicity) or vary the propionamide chain length.
  • In silico docking : Use AutoDock Vina with target receptors (e.g., opioid receptors) to predict binding affinity. Validate with SPR (surface plasmon resonance) for KD measurements.
  • Pharmacokinetic profiling : Assess logP (octanol/water) and metabolic stability in microsomal assays. Derivatives with logP 2–3 show optimal blood-brain barrier penetration .

Q. What are the key considerations for analyzing degradation products of this compound under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH).
  • LC-MS/MS identification : Monitor for hydrolyzed products (e.g., thiophen-2-yl-ethylamine) and oxidation byproducts (sulfoxide derivatives).
  • Kinetic modeling : Use Arrhenius plots (ln k vs. 1/T) to predict shelf-life at 25°C .

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are most effective?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak IG-3 column (cellulose tris(3,5-dichlorophenylcarbamate)) with hexane/isopropanol (90:10).
  • SFC (Supercritical Fluid Chromatography) : CO₂/methanol (95:5) at 40°C, 150 bar.
  • Circular Dichroism (CD) : Post-purification validation with CD spectra (λ = 210–250 nm) to confirm enantiopurity .

Data Contradiction Analysis Example
Conflict : Discrepant IC₅₀ values in µ-opioid receptor binding assays.
Resolution Steps :

Verify receptor source (recombinant vs. native tissue).

Standardize ligand concentration (use radiolabeled [³H]-DAMGO as control).

Account for allosteric modulation by testing with Na⁺/GDP (to stabilize receptor states) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.